Dinitroanilinas
Dinitroanilines are a class of organic compounds characterized by the presence of two nitro groups (-NO₂) attached to an aromatic ring, specifically aniline. These compounds play significant roles in various applications due to their unique chemical properties and potential reactivity.
Typically, dinitroanilines exhibit good solubility in polar organic solvents such as methanol, ethanol, and acetone, making them versatile for synthesis and purification processes. They are often used in the pharmaceutical industry as intermediates for synthesizing drugs with specific biological activities due to their aromatic structure. Additionally, certain dinitroaniline derivatives possess herbicidal properties, which make them valuable in agricultural chemistry.
Their stability and reactivity also allow these compounds to be employed in organic synthesis as protective groups or functional handles. However, it is important to handle dinitroanilines with caution due to their potential for decomposition under certain conditions, which can release toxic gases such as nitrogen oxides. Therefore, appropriate safety measures should always be taken when working with these substances.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | 3475-74-9 | C12H10N4O6 |
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Glycine,N-(2,4-dinitrophenyl)-N-methyl- | 3129-54-2 | C9H9N3O6 |
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N-(2,4-Dinitrophenyl)-DL-threonine | 14401-07-1 | C10H11N3O7 |
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2,3-Dinitroaniline | 602-03-9 | C6H5N3O4 |
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Benzenamine,N,N-diethyl-5-fluoro-2,4-dinitro- | 6917-48-2 | C10H12FN3O4 |
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Benzenamine,2,6-dinitro-N-phenyl-4-(trifluoromethyl)- | 17474-05-4 | C13H8F3N3O4 |
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1-(2,4-Dinitrophenyl)piperazine Hydrochloride | 31284-04-5 | C10H12N4O4 |
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N1-(2,4-Dinitrophenyl)ethane-1,2-diamine | 28767-75-1 | C8H10N4O4 |
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N-(2,4-Dinitrophenyl)-L-serine | 1655-64-7 | C9H9N3O7 |
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L-Lysine,N6-(2,4-dinitrophenyl)- | 1094-76-4 | C12H16N4O6 |
Literatura Relacionada
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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